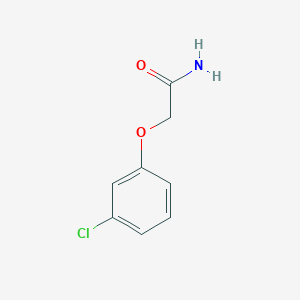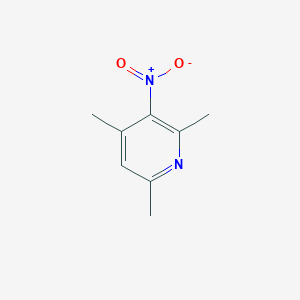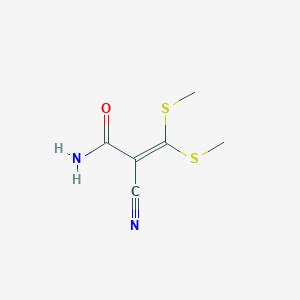
(9H-フルオレン-9-イル)メチル 4-アミノピペリジン-1-カルボン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 811841-89-1. It has a molecular weight of 358.87 and its linear formula is C20H23ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene group, a piperidine ring, and an amide group. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .
科学的研究の応用
ペプチド合成とFmoc脱保護
(9H-フルオレン-9-イル)メチル 4-アミノピペリジン-1-カルボン酸塩酸塩: は、固相ペプチド合成(SPPS)において重要な役割を果たします。以下にその方法を示します。
- Fmoc除去: Fmocは、ペプチド合成で用いられる一般的な保護基です。この化合物は、N-α脱保護試薬として作用し、固体支持体に結合したアミノ酸からFmoc基を除去します。脱保護試薬の選択は、合成ペプチドの収率と純度に大きな影響を与えます。 4-メチルピペリジン、ピペリジン、ピペラジンなどのピペリジン誘導体は、この目的で一般的に使用されます .
凝集誘起発光(AIE)材料
有機オプトエレクトロニクスとバイオイメージングの分野では、凝集誘起発光(AIE)特性を持つ材料が注目されています。 “(9H-フルオレン-9-イル)メチル 4-アミノピペリジン-1-カルボン酸塩酸塩”はAIE挙動を示し、発光センサーやイメージングプローブの設計に関連しています .
ペプチド合成用の試薬
この化合物は、特にアミノ酸のカップリングにおけるペプチド合成の試薬として役立ちます。 室温での安定性と水性洗浄操作との適合性により、ペプチドの製造に役立ちます .
HPLC分析のためのアミノ酸誘導体化
- 9-フルオレニルメチルクロロホルメート(Fmoc-Cl)は、高速液体クロマトグラフィー(HPLC)分析におけるアミノ酸の誘導体化に使用されます。 得られた誘導体は、検出感度を高め、分離効率を向上させます .
ケミカルバイオロジーと医薬品化学
研究者は、この化合物がケミカルバイオロジーと医薬品化学における可能性を探求しています。 その独特の構造と反応性は、新規な生物活性分子の開発や薬剤候補の開発につながる可能性があります .
ペプチドの特性評価と円偏光二色性研究
この化合物を使用して合成されたペプチドは、HPLC、質量分析、円偏光二色性によって特性評価できます。 これらの技術は、純度、二次構造、副生成物の存在に関する洞察を提供します .
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the compound is used in peptide synthesis , indicating that it may interact with amino acids or peptides to form larger protein structures
Biochemical Pathways
Given its use in peptide synthesis , it may be involved in protein synthesis and related biochemical pathways. More detailed studies are required to elucidate the exact pathways affected.
Result of Action
Given its role in peptide synthesis , it may contribute to the formation of proteins, which can have various effects at the molecular and cellular level depending on the specific proteins synthesized.
実験室実験の利点と制限
One of the major advantages of (9H-FAPC-HCl) is that it is relatively easy to synthesize and purify, which makes it ideal for use in laboratory experiments. Additionally, it has been shown to interact with a variety of receptors and ion channels in the body, making it useful for studying the effects of drugs and other compounds on the body. However, the mechanism of action of this compound is not yet fully understood, which can limit its usefulness in certain experiments. Additionally, the effects of this compound on biochemical and physiological processes are still not fully understood, which can also limit its usefulness in certain experiments.
将来の方向性
There are a variety of potential future directions for (9H-FAPC-HCl). One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with receptors and ion channels in the body. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as to investigate its potential applications in the development of new therapeutic agents. Finally, further research could be done to investigate the potential advantages and limitations of this compound for use in laboratory experiments.
合成法
The synthesis of (9H-FAPC-HCl) begins with the reaction of 9H-fluoren-9-ylmethyl chloride and 4-aminopiperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a salt, which is then treated with hydrochloric acid to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and is usually heated to a temperature of around 80-90°C. The reaction usually takes several hours to complete, and yields a product with a purity of around 95-98%.
Safety and Hazards
The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19H,9-13,21H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVYQOOGAVFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373307 |
Source


|
| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
811841-89-1 |
Source


|
| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)


![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)

![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone](/img/structure/B1302490.png)



![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)
![5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302498.png)


